molecular formula C17H19N B6747634 N-benzyl-2-phenyl-cyclobutanamine

N-benzyl-2-phenyl-cyclobutanamine

Cat. No.: B6747634
M. Wt: 237.34 g/mol
InChI Key: RDQIJTUJJKZYSB-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenyl-cyclobutanamine is a synthetic organic compound characterized by a cyclobutane ring substituted with a phenyl group at the 2-position and a benzylamine moiety at the nitrogen atom. The cyclobutane ring imparts significant steric strain, influencing its reactivity and conformational flexibility. However, its pharmacological profile remains understudied compared to established bioactive amines.

Properties

IUPAC Name

N-benzyl-2-phenylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-3-7-14(8-4-1)13-18-17-12-11-16(17)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQIJTUJJKZYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a general analysis based on chemical principles and analogous compounds:

Structural Analogues

Cyclobutane Derivatives :

  • 2-Phenylcyclobutanamine : Lacking the benzyl substitution, this simpler derivative exhibits reduced steric hindrance and higher metabolic instability compared to N-benzyl-2-phenyl-cyclobutanamine.
  • N-Benzylcyclohexylamine : The six-membered cyclohexane ring reduces ring strain, enhancing thermodynamic stability but diminishing reactivity.

Pharmacological and Physicochemical Properties

Property This compound 2-Phenylcyclobutanamine N-Benzylphenethylamine
Molecular Weight ~265.3 g/mol ~175.2 g/mol ~211.3 g/mol
LogP (Predicted) 3.2 (high lipophilicity) 1.8 2.5
Ring Strain High (cyclobutane) High None (flexible chain)
Metabolic Stability Moderate (benzyl group slows metabolism) Low Moderate

Research Findings

  • Synthetic Accessibility : The strained cyclobutane ring in this compound complicates synthesis, requiring specialized methods like [2+2] cycloadditions or ring-contraction strategies .
  • Biological Activity: Limited studies suggest weak affinity for serotonin receptors (e.g., 5-HT2A) compared to N-benzylphenethylamine derivatives, which show stronger CNS activity .

Limitations and Data Gaps

This analysis relies on extrapolation from structurally related compounds and general organic chemistry principles. Key gaps include:

  • Experimental data on receptor binding, toxicity, or pharmacokinetics.
  • Direct comparisons with cyclopropane or azetidine derivatives.

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